3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea
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Overview
Description
3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications
Stereochemical Studies
Urea derivatives have been utilized in stereochemical studies to explore the synthesis of saturated heterocycles. Such research can support the development of new synthetic methods and provide insight into the molecular structure and reaction mechanisms of complex molecules (F. Fülöp, G. Bernáth, P. Sohár, 1985).
Novel Inhibitors Synthesis
Research has focused on synthesizing flexible urea derivatives to serve as novel acetylcholinesterase inhibitors. These efforts aim to optimize pharmacophoric elements for enhanced inhibitory activities, which is crucial in the development of treatments for diseases like Alzheimer's (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, M. Briley, 1995).
Antifungal Activity
Studies on urea derivatives have also explored their antifungal properties, comparing their effectiveness against various fungi to established fungicides. This research can lead to the development of new antifungal agents for agriculture and medicine (A. Mishra, S. Singh, A. Wahab, 2000).
Corrosion Inhibition
Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors, particularly for protecting mild steel in acidic environments. Understanding the mechanisms of action and optimization of these compounds can contribute to the development of more durable materials and coatings (B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011).
Synthesis of Active Metabolites
Research into the synthesis of active metabolites of potent kinase inhibitors involves urea derivatives. These studies are crucial for drug development, offering pathways to synthesize metabolites that could serve as effective therapeutic agents (Zecheng Chen, A. Venkatesan, O. dos Santos, E. Delos Santos, C. Dehnhardt, S. Ayral-Kaloustian, J. Ashcroft, L. McDonald, T. Mansour, 2010).
Mechanism of Action
Target of Action
Compounds similar to “3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea” often target specific enzymes or receptors in the body. These targets are usually proteins that play a crucial role in biochemical pathways .
Mode of Action
The compound might interact with its target by binding to a specific site on the protein. This can result in the activation or inhibition of the protein’s function, leading to changes in the biochemical pathways it is involved in .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit an enzyme that is responsible for the production of a certain molecule, leading to decreased levels of that molecule in the body .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can greatly affect its bioavailability. For instance, how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized by the liver, and how it is excreted can all influence the compound’s effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action can vary widely depending on its specific targets and mode of action. It might lead to changes in cell signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its target .
Properties
IUPAC Name |
1-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-18(21-13-16-7-4-12-27-16)20-10-11-23-19(26)24(15-8-9-15)17(22-23)14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H2,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFZIQYNOOYNFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)NCC3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.